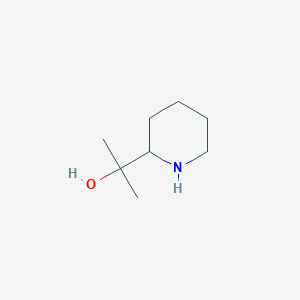

2-(Piperidin-2-yl)propan-2-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-piperidin-2-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,10)7-5-3-4-6-9-7/h7,9-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQKTFFRBALRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Piperidin 2 Yl Propan 2 Ol and Its Analogs

Fundamental Synthetic Pathways

The foundational methods for synthesizing these compounds typically rely on the reaction between piperidine-based starting materials and reagents that can form the tertiary alcohol group.

A primary strategy for synthesizing analogs such as 2-(4-piperidyl)-2-propanol involves a multi-step sequence starting from a piperidine (B6355638) derivative. One documented method begins with a 4-piperidinecarboxylic acid ester, such as methyl or ethyl 4-piperidinecarboxylate. google.com The piperidine nitrogen is first protected, commonly with a tert-butyloxycarbonyl (Boc) group. This protected intermediate then undergoes an alkylation reaction on the ester group using a methyl Grignard reagent, like methyl magnesium chloride or methyl magnesium bromide. google.com This step converts the ester into the desired tertiary alcohol (propan-2-ol) moiety. The final step is the removal of the Boc protecting group to yield the target compound. google.com

Another synthetic approach involves the synthesis of a corresponding pyridinyl precursor, which is subsequently reduced to the piperidine ring. For instance, 2-(pyridin-3-yl)propan-2-ol (B85402) can be synthesized from 3-acetylpyridine (B27631) via a Grignard reaction with a methyllithium (B1224462) reagent. chemicalbook.comevitachem.com The resulting pyridine-containing alcohol can then be reduced to form the piperidinyl analog. evitachem.com

Furthermore, the synthesis of related piperidinyl propanol (B110389) structures can be achieved through the ring-opening of an epoxide. The reaction of 1-(oxiran-2-ylmethyl)piperidine (B1313976) with a nucleophile, such as a thiol-containing triazole, results in the formation of a 1-substituted-3-(piperidin-1-yl)propan-2-ol derivative. mdpi.compreprints.org

Table 1: Synthesis of 2-(4-piperidyl)-2-propanol Hydrochloride

| Step | Description | Key Reagents |

| 1 | Amino-protection of 4-piperidine formate | Boc anhydride, triethylamine (B128534) |

| 2 | Alkylation of the ester group | Methyl Grignard reagent (e.g., MeMgCl) |

| 3 | Removal of Boc protecting group (Acidolysis) | Acidic conditions |

This table summarizes a synthetic route for an analog of the target compound, as described in the literature. google.com

The synthesis of these piperidine derivatives often requires careful control of pH through the use of acidic and basic conditions. In the pathway starting from 4-piperidine formate, basic conditions are employed for the initial protection step. The use of a base like triethylamine facilitates the reaction of the piperidine nitrogen with Boc anhydride. google.com

Conversely, acidic conditions are crucial for the final deprotection step. An acidolysis reaction is used to remove the Boc group from the piperidine nitrogen, which concurrently forms the hydrochloride salt of the final product, 2-(4-piperidyl)-2-propanol hydrochloride. google.com Similarly, in syntheses involving fentanyl analogs, propan-2-ol is sometimes used as a solvent, and the final product is crystallized as a hydrochloride salt by saturating the solution with gaseous hydrochloric acid. google.com

Asymmetric Synthesis Approaches

Given that 2-(piperidin-2-yl)propan-2-ol possesses a chiral center at the C2 position of the piperidine ring, methods to obtain enantiomerically pure forms are of significant interest. Asymmetric synthesis can be achieved either by direct stereoselective reactions or, more commonly, by resolving a racemic mixture.

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. This is typically accomplished by converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.

Chromatographic methods are highly effective for separating enantiomers with high purity. mdpi.com This technique relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be versatile and are widely used in either normal-phase or reversed-phase high-performance liquid chromatography (HPLC). researchgate.net Specific examples of columns used for resolving chiral amines and alcohols include those with a t-butylbenzoylated tartaric acid-based CSP (like Kromasil-CHI-TBB) and others like the Chiralcel OD-H column. researchgate.netrsc.org The choice of mobile phase is also critical; mixtures of solvents like hexane (B92381) and 2-propanol are commonly employed for such separations on chiral columns. rsc.org The development of these methods allows for both analytical-scale and preparative-scale separation of enantiomers. researchgate.net

Table 2: Examples of Chiral Stationary Phases (CSPs) for Enantiomeric Resolution

| CSP Type | Basis | Typical Application |

| Polysaccharide Derivatives | Cellulose or Amylose Carbamates | Broad applicability for many chiral compounds in HPLC. researchgate.net |

| Tartaric Acid-Based | t-Butylbenzoylated Tartaric Acid | Resolution of racemic mandelic and tropic acid derivatives. researchgate.net |

| Pirkle-type | π-acid or π-base moieties | Separation based on π-π interactions. |

| Macrocyclic Glycopeptides | e.g., Teicoplanin, Vancomycin | Used in reversed-phase and polar organic modes. researchgate.net |

Classical resolution via diastereomeric salt formation is a cornerstone of asymmetric synthesis. mdpi.com This method involves reacting a racemic mixture of a basic compound, such as this compound, with an enantiomerically pure chiral acid. This reaction forms two diastereomeric salts which, unlike enantiomers, have different solubilities in a given solvent. mdpi.comresearchgate.net This difference allows for their separation by fractional crystallization. researchgate.net

A relevant example is the resolution of the analog (R,S)-2-piperidin-2-yl ethanol (B145695). This racemic alcohol was successfully resolved by forming a salt with (S)-(+)-camphorsulfonic acid in an ethanol solution. google.com The less soluble diastereomeric salt preferentially crystallizes, allowing for its separation from the more soluble diastereomer, which remains in the solution. google.com After separation, the desired enantiomer can be recovered from the salt. Other common resolving agents for basic compounds include tartaric acid and mandelic acid. researchgate.netgoogle.com The success of this method depends on several factors, including the choice of resolving agent, the solvent, and the crystallization temperature. researchgate.net

Table 3: Example of Chiral Resolution by Diastereomeric Salt Formation

| Racemic Compound | Resolving Agent | Solvent | Reported Yield of Desired Enantiomer |

| (R,S)-2-Piperidin-2-yl ethanol | (S)-(+)-Camphorsulfonic acid | 95% Ethanol | <17% |

This table details the resolution of an analog compound, as reported in the literature. google.com

Enantioselective Catalysis in the Construction of Piperidinyl-Propanol Scaffolds

The asymmetric synthesis of the this compound core is pivotal for accessing enantiomerically pure compounds. Catalytic methods, employing either small organic molecules or transition metal complexes, have emerged as powerful tools for establishing the critical stereocenters of this scaffold.

Organocatalytic Strategies

Organocatalysis offers a metal-free approach to the enantioselective synthesis of piperidine derivatives. These strategies often mimic biosynthetic pathways and rely on the formation of transient chiral intermediates, such as enamines or iminium ions, to direct the stereochemical outcome of the reaction. acs.orgacs.orgcore.ac.uk

A prominent organocatalytic approach involves the asymmetric Mannich-type reaction or conjugate addition to cyclic imines or their precursors. acs.org For instance, the reaction of Δ¹-piperideine with nucleophiles like acetone (B3395972) can be catalyzed by chiral organocatalysts such as (L)-proline to yield the desired this compound scaffold. acs.org The mechanism typically involves the activation of the carbonyl compound by the catalyst to form a nucleophilic enamine, which then attacks the piperideine electrophile. acs.org The stereoselectivity is governed by the chiral environment created by the catalyst, which favors one facial attack over the other. acs.orgmdpi.com Researchers have found that lowering the reaction temperature can significantly improve enantiomeric excesses, although sometimes at the cost of reaction yield. acs.org The choice of solvent is also critical, with some studies indicating that solvents like benzonitrile (B105546) can prevent product racemization. acs.org

Organocatalytic Synthesis of a Pelletierine Analog

This table summarizes the results for the organocatalytic reaction between Δ¹-piperideine and acetone to form (+)-N-Boc-2-(2-oxopropyl)piperidine, a direct precursor to the piperidinyl-propanol scaffold.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (L)-proline | DMSO | Room Temp | 71 | 36 | acs.org |

| (L)-proline | DMSO | 4 | Low Conversion | 95 | acs.org |

| (L)-proline | Benzonitrile | 4 | 50 | 96 | acs.org |

| (L)-proline | Acetonitrile | 4 | 52 | 97 | acs.org |

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides a versatile and highly efficient platform for the asymmetric synthesis of complex molecules, including piperidine scaffolds. snnu.edu.cn These methods often involve the use of a chiral ligand that coordinates to a metal center (e.g., Palladium, Rhodium, Iridium), creating a chiral catalytic species that can effectively control the stereochemistry of a bond-forming reaction. snnu.edu.cnacs.org

Key strategies applicable to the synthesis of piperidinyl-propanol analogs include:

Asymmetric Hydrogenation: The reduction of substituted pyridines or tetrahydropyridines using a chiral transition metal catalyst is a direct method to form chiral piperidines. mdpi.com Catalysts based on rhodium and iridium, paired with chiral phosphine (B1218219) ligands, are commonly employed for this purpose. acs.org

Asymmetric C-H Functionalization: This modern strategy allows for the direct formation of C-C bonds on a pre-existing piperidine or pyridine (B92270) ring. snnu.edu.cnmdpi.com A directing group on the substrate guides the chiral metal catalyst to a specific C-H bond, where functionalization occurs with high enantioselectivity. mdpi.com

Asymmetric Allylic Alkylation: Intramolecular or intermolecular allylic alkylation reactions catalyzed by chiral palladium complexes are a powerful method for ring construction. acs.org This approach can be used to form the piperidine ring with concomitant introduction of stereocenters. The enantioselectivity arises from several factors, including the discrimination between the enantiofaces of the π-allyl complex by the catalyst and the subsequent nucleophilic attack. acs.org

The effectiveness of these transformations is highly dependent on the rational design of chiral ligands, which often feature privileged structures like BINAP, TADDOL-derived phosphoramidites, or chiral amino acids. mdpi.comsnnu.edu.cn Noncovalent interactions between the ligand and the substrate can also play a crucial role in achieving high levels of stereocontrol. mdpi.com

Examples of Transition Metals and Ligands in Asymmetric Synthesis

This table provides examples of metal-ligand systems used in asymmetric transformations relevant to the synthesis of chiral heterocyclic scaffolds.

| Metal | Chiral Ligand Type | Transformation Type | Reference |

|---|---|---|---|

| Palladium (Pd) | Amino Acid (e.g., L-pGlu-OH) | C-H Alkenylation | snnu.edu.cn |

| Rhodium (Rh) | TADDOL-derived Phosphoramidite | Intramolecular C-H Arylation | snnu.edu.cn |

| Iridium (Ir) | Phosphine-based | Hydrogenation | snnu.edu.cnmdpi.com |

| Copper (Cu) | Chiral BOX | C(sp³)-H Alkylation | mdpi.com |

Precursor-Based Stereocontrolled Synthesis Design

This synthetic paradigm introduces chirality from a well-defined, often commercially available, starting material (a chiral precursor). The existing stereocenter(s) in the precursor then direct the stereochemical outcome of subsequent reactions to build the target molecule. This approach is widely used for the synthesis of polysubstituted piperidines. bham.ac.uk

One common strategy involves using chiral amino acids as starting materials. bham.ac.uk The inherent stereocenter of the amino acid is used to control the formation of new stereocenters during the construction of the piperidine ring. Another powerful method is the "organometallic enantiomeric scaffolding" approach. nih.gov This strategy utilizes a general enantiomeric platform, such as an N-protected 5-oxo-η³-dihydropyridinyl molybdenum complex, which is prepared in high enantiopurity. nih.gov This chiral scaffold then directs the sequential and stereocontrolled introduction of various substituents at different positions around the ring. nih.gov

Other precursor-based designs may start with the resolution of a racemic intermediate. For example, a racemic piperidine alcohol can be resolved using a chiral acid, and the resulting enantiopure material can be carried forward in the synthesis. google.com Similarly, processes have been developed starting from precursors like piperidine-1-carboxylic acid, which undergo a series of transformations including activation, cyclization, and ring-opening to build the desired substituted piperidine framework. google.com

Derivatization and Functionalization Strategies

Once the core this compound scaffold is synthesized, its piperidine nitrogen and propan-2-ol hydroxyl group offer opportunities for further chemical modification. These derivatizations are crucial for tuning the molecule's physicochemical properties and for its incorporation into larger, more complex structures.

Modification at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a versatile functional handle for a variety of chemical transformations. Common derivatization strategies include:

N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This is a standard method for introducing a wide range of substituents. For instance, coupling with various phenoxy alkyl bromides is a documented method for N-functionalization. researchgate.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding N-amides. This modification can alter the electronic properties of the nitrogen and introduce new functional groups.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a C-N bond between the piperidine nitrogen and an aryl group.

Protecting Group Installation: The nitrogen is often protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Chemical Transformations Involving the Propan-2-ol Hydroxyl Group

The tertiary hydroxyl group of the propan-2-ol moiety also provides a site for functionalization, although its reactivity is influenced by steric hindrance.

Oxidation: The tertiary alcohol can be oxidized to the corresponding ketone (2-(piperidin-2-yl)acetone) under specific conditions. vulcanchem.com This transformation converts the alcohol into a carbonyl group, which can then participate in a different set of reactions.

Ether Formation: The hydroxyl group can be converted into an ether, which often serves as a protecting group. For example, it can be converted to a benzyl (B1604629) ether (OBn) to mask its reactivity during subsequent synthetic steps. liverpool.ac.uk

Esterification: While sterically hindered, the tertiary alcohol can be esterified under forcing conditions or with highly reactive acylating agents.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, which can be a critical interaction in supramolecular chemistry or in binding to biological targets. celonpharma.commdpi.com

Esterification Reactions

The tertiary hydroxyl group of this compound and its analogs can undergo esterification to form the corresponding esters. This transformation is typically achieved by reacting the alcohol with an acylating agent, such as an acid chloride or an anhydride, often in the presence of a base to neutralize the acidic byproduct.

A related synthetic route involves the esterification of a precursor acid. For instance, the synthesis of propylphenidate, an analog, is accomplished through the esterification of 2-phenyl-2-(piperidin-2-yl)acetic acid with propanol, a reaction that necessitates an acid catalyst and reflux conditions.

Furthermore, enzymatic methods can be employed for highly selective acylations. Chemo-enzymatic synthesis involving transesterification has been demonstrated for related structures. In one study, a racemic chlorosubstituted piperidinyl propan-2-ol was resolved using a lipase-catalyzed transesterification with vinyl acetate (B1210297) as the acyl donor. researchgate.net This highlights the utility of biocatalysis in generating enantiomerically pure esters from piperidine-containing alcohols.

Dehydration Pathways

The elimination of water from the tertiary alcohol moiety of this compound or its analogs leads to the formation of an alkene. This dehydration is a classic acid-catalyzed reaction, where protonation of the hydroxyl group converts it into a good leaving group (water), followed by the removal of a proton from an adjacent carbon to form a double bond.

In synthetic procedures involving related structures, dehydration can be an undesirable side reaction that needs to be controlled. For example, during the synthesis of 3-(5-Bromopyridin-2-yl)propan-1-ol, maintaining a temperature between 80–90°C is crucial to avoid dehydration of the propanol side chain. Conversely, dehydration can be a desired transformation. The Burgess reagent, a mild and selective dehydrating agent, is effective for such transformations and was utilized in the synthesis of a 1,3,4-oxadiazole (B1194373) derivative where the dehydration of a precursor alcohol was a key step. acs.org

Nucleophilic Substitution of Activated Hydroxyl Moieties

The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be "activated" by converting it into a more labile group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. This activated intermediate can then be displaced by a variety of nucleophiles.

This two-step sequence is a versatile method for introducing diverse functionalities. A representative example is the synthesis of benzimidazole-substituted piperidines, where tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serves as a key starting material. mdpi.com The mesylate group is readily displaced by the benzimidazole (B57391) nucleophile. mdpi.com This strategy is broadly applicable for substituting the hydroxyl group on piperidine rings with amines, azides, cyanides, and other nucleophiles to generate a wide array of analogs.

Introduction of Substituents onto the Piperidine Ring

Modifying the piperidine ring itself is a fundamental strategy for creating analogs. This can be achieved either by functionalizing a pre-existing piperidine ring or by constructing the ring with the desired substituents already in place.

One common approach is the N-alkylation or N-acylation of the secondary amine of the piperidine ring, a standard transformation for secondary amines. More complex modifications involve C-H functionalization. Recent advances have enabled the direct intramolecular amination of aliphatic C–H bonds to form piperidine rings. For example, the combination of (bis(trifluoroacetoxy)iodo)benzene (PIFA) and hexafluoroisopropanol (HFIP) can mediate the formation of piperidines from acyclic amines via a single-electron transfer (SET) mechanism, which represents a departure from the classical Hofmann–Löffler–Freytag reaction. d-nb.info Radical cyclization methods, such as those catalyzed by copper or cobalt, also provide pathways to substituted piperidines from unsaturated precursors. mdpi.com

Alternatively, substituted piperidinones can serve as versatile synthons. For instance, cis-3-alkyl-2,6-diarylpiperidin-4-ones can be reacted with Grignard reagents to introduce additional alkyl groups and form highly substituted piperidin-4-ol derivatives. researchgate.net

Investigation of Reaction Mechanisms in Synthetic Routes

Understanding the mechanisms of the reactions used to synthesize this compound and its analogs is essential for optimizing reaction conditions and predicting outcomes.

Mechanistic Studies of Direct Synthesis Pathways

The most direct synthesis of this compound involves the creation of the tertiary alcohol by adding two methyl groups to a carbonyl precursor at the 2-position of the piperidine ring. A highly analogous process is the synthesis of the regioisomer, 2-(4-piperidyl)-2-propanol, which provides mechanistic insight. google.com This synthesis proceeds in three main steps:

N-Protection: The secondary amine of a starting material like methyl 4-piperidinecarboxylate is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent it from interfering with the subsequent organometallic reaction. google.com

Grignard Reaction: The protected ester is treated with an excess of a methyl Grignard reagent (e.g., methyl magnesium chloride). The mechanism involves an initial nucleophilic acyl substitution where the Grignard reagent adds to the ester carbonyl, eliminating the methoxy (B1213986) group to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic addition by another equivalent of the Grignard reagent. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. google.com

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product hydrochloride. google.com

A similar nucleophilic addition is observed in the synthesis of 2-(Pyridin-3-yl)propan-2-ol, where methyllithium is added to 3-acetylpyridine. chemicalbook.com

Rearrangement Reactions (e.g., Favorskii Rearrangement) in Analog Synthesis

Rearrangement reactions provide powerful, albeit complex, routes to piperidine analogs. The Favorskii rearrangement is a notable example, typically involving the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. thieme-connect.de

This reaction has been applied to the synthesis of piperidine and pyrrolidine (B122466) derivatives starting from α-halo piperidinones. The general mechanism proceeds via the formation of a cyclopropanone (B1606653) intermediate after deprotonation at the α'-carbon and intramolecular nucleophilic substitution of the halide. The base (e.g., hydroxide (B78521) or alkoxide) then attacks the cyclopropanone carbonyl group, leading to the cleavage of the three-membered ring to form a more stable carbanion, which is subsequently protonated.

When applied to α-halo lactams, such as 2-chloroazepan-2-one, the Favorskii rearrangement results in a ring contraction, yielding piperidine-2-carboxylic acid. thieme-connect.de In other systems, such as 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidine, the rearrangement can be performed in the presence of piperidine to directly form a piperidine-substituted pyrrolidine derivative in high yield. nih.gov This demonstrates the utility of the rearrangement for constructing complex heterocyclic scaffolds.

Computational and Theoretical Investigations of 2 Piperidin 2 Yl Propan 2 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Piperidin-2-yl)propan-2-ol, DFT can provide a wealth of information about its fundamental properties.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process would involve finding the minimum energy conformation of the piperidine (B6355638) ring (chair, boat, or twist-boat) and the orientation of the propan-2-ol substituent. The energetic landscape would be explored to identify various stable conformers and the transition states that connect them, providing insight into the molecule's flexibility.

Illustrative Optimized Geometrical Parameters of a Piperidine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.53 - 1.54 | ||

| C-N (ring) | 1.47 - 1.48 | ||

| C-O | 1.43 | ||

| N-H | 1.01 | ||

| C-C-N (ring) | 110 - 112 | ||

| C-N-C (ring) | 109 - 111 | ||

| H-N-C (ring) | 108 - 110 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific type of molecular motion (stretching, bending, etc.). By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and assign the observed spectral bands to specific functional groups. For this molecule, characteristic frequencies for N-H, O-H, C-H, C-N, and C-O stretching and bending vibrations would be of particular interest.

The electronic properties of a molecule are crucial for understanding its reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the charge transfer between atoms and the stabilization energies associated with hyperconjugative interactions, such as the interaction between lone pairs and antibonding orbitals. For this compound, NBO analysis would reveal the nature of the C-N, C-C, C-O, N-H, and O-H bonds and any intramolecular hydrogen bonding.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying the regions that are rich or poor in electrons. In the MEP map of this compound, the electronegative oxygen and nitrogen atoms would be expected to show regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen and the hydroxyl group, would exhibit positive potential (blue), indicating sites for nucleophilic attack.

DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. By comparing the theoretically predicted spectrum with an experimental one, the structure of the molecule can be confirmed. The calculated chemical shifts for the different protons and carbons in the piperidine ring and the propan-2-ol substituent would be sensitive to the molecule's conformation and electronic environment.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

While DFT is excellent for studying the electronic properties of a single conformation, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the full conformational space of a flexible molecule like this compound.

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its geometry. wikipedia.org These methods are computationally less expensive than DFT and allow for the rapid exploration of many different conformations. A systematic conformational search using MM would identify the low-energy conformers of this compound.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. rsc.org An MD simulation of this compound, either in a vacuum or in a solvent, would provide insights into its dynamic behavior, including conformational changes, intramolecular hydrogen bonding dynamics, and interactions with solvent molecules.

Exploration of Conformational Space of the Piperidine Ring and Propanol (B110389) Moiety

The conformational landscape of this compound is primarily dictated by the piperidine ring's structure and the spatial orientation of its bulky propan-2-ol substituent. The piperidine ring, a saturated heterocycle, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

For 2-substituted piperidines, the steric bulk of the substituent is a critical factor in determining the most stable conformation. Large substituents generally prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions of the ring. The propan-2-ol group attached to the C2 position of the piperidine ring is sterically demanding. Consequently, the conformer where this group occupies the equatorial position is expected to be significantly more stable than the axial conformer. While certain electronic effects, such as the anomeric effect or allylic strain in N-acyl or N-aryl piperidines, can sometimes favor an axial orientation for a substituent at the C2 position, these are less likely to override the significant steric hindrance in a simple N-H or N-alkyl piperidine like this compound nih.govnih.govrsc.org.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy of different conformers. These calculations typically confirm a strong energetic preference for the equatorial conformer in such 2-substituted systems. The energy difference (ΔG) between the equatorial and axial conformers provides a quantitative measure of this preference.

| Conformer | Substituent Position | Key Steric Interactions | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| Chair-Equatorial | Equatorial | Minimal steric strain | 0.00 (Reference) | >99 |

| Chair-Axial | Axial | 1,3-diaxial interactions with H4-axial, H6-axial | ~2.5 - 4.0 | <1 |

| Twist-Boat | - | Torsional and flag-pole strain | >5.0 | <0.1 |

Characterization of Intramolecular Interactions and Stability

The stability of the preferred conformation of this compound is further influenced by intramolecular interactions, particularly hydrogen bonding. This molecule possesses a hydrogen bond donor (the hydroxyl -OH group) and a hydrogen bond acceptor (the lone pair of electrons on the piperidine nitrogen atom).

| Interaction Type | Donor | Acceptor | Geometric Requirement | Effect on Stability |

|---|---|---|---|---|

| Hydrogen Bond (OH···N) | Hydroxyl Group (-OH) | Piperidine Nitrogen (N) | Proximity of O-H and N; favorable H···N distance and O-H···N angle | Significant stabilization; influences side-chain rotamer preference |

| Hydrogen Bond (NH···O) | Piperidine N-H | Hydroxyl Oxygen (O) | Requires specific protonation state and geometry | Less likely than OH···N but potentially stabilizing |

| Steric Repulsion | Propanol Group | Axial Hydrogens (H4, H6) | Axial conformation of the propanol group | Significant destabilization |

Molecular Modeling and Docking Studies

Theoretical Framework for Ligand-Target Interaction Prediction

Predicting the interaction between a small molecule (ligand) like this compound and a biological target (typically a protein) is a cornerstone of computational drug discovery. The primary theoretical framework for this is molecular docking nih.gov. Molecular docking algorithms aim to predict the preferred orientation (pose) of a ligand within a protein's binding site and to estimate the strength of the interaction, known as binding affinity frontiersin.org.

The process involves two main components:

Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the binding site. It generates a multitude of possible binding poses.

Scoring Function: This is a mathematical model used to evaluate each generated pose. Scoring functions approximate the binding free energy of the protein-ligand complex. They consider various factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties nih.gov. The resulting score is used to rank different ligands or different poses of the same ligand.

Beyond classical docking, more computationally intensive methods like molecular dynamics (MD) simulations and free-energy perturbation (FEP) can provide more accurate estimations of binding affinity. In recent years, machine learning and deep learning models have also emerged as powerful tools, trained on large datasets of known protein-ligand interactions to predict binding affinities with increasing accuracy arxiv.orgfrontiersin.orgoup.com. These methods can be broadly categorized as ligand-based (comparing to known active molecules) or structure-based (using the 3D structure of the target) nih.gov.

Prediction of Binding Modes and Affinities in Model Systems

In a hypothetical molecular docking study, this compound would be docked into the active site of a model protein target. The predicted binding mode would reveal key intermolecular interactions that stabilize the complex.

For instance, if docked into a kinase active site, the following interactions might be predicted:

Hydrogen Bonding: The piperidine N-H group could act as a hydrogen bond donor to a backbone carbonyl oxygen of a residue in the hinge region of the kinase. The hydroxyl group could act as both a donor and an acceptor, forming hydrogen bonds with nearby polar or charged amino acid side chains (e.g., Asp, Glu, Ser).

Hydrophobic Interactions: The carbon skeleton of the piperidine ring and the methyl groups of the propanol moiety could form favorable van der Waals contacts with non-polar residues (e.g., Leu, Val, Phe) in the binding pocket.

Ionic Interactions: If the piperidine nitrogen is protonated (positively charged) at physiological pH, it could form a strong salt bridge with a negatively charged residue like aspartic acid or glutamic acid nih.gov.

The docking program's scoring function would provide a quantitative estimate of the binding affinity, typically in units of kcal/mol or as a unitless score. A lower (more negative) binding energy generally indicates a more favorable interaction. These predictions are crucial for prioritizing compounds for experimental testing and for guiding the design of more potent analogs nih.govmdpi.com.

| Parameter | Predicted Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | -OH group with Asp145 (side chain); N-H group with Leu83 (backbone C=O) |

| Hydrophobic Interactions | Piperidine ring with Val30, Ala48; Methyl groups with Leu135 |

| Ionic/Polar Interactions | Protonated Nitrogen with Asp145 (salt bridge) |

| Predicted Inhibition Constant (Ki) | Low micromolar (µM) range |

Research Applications and Catalytic Roles of 2 Piperidin 2 Yl Propan 2 Ol Derivatives

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of one or more reactions. whiterose.ac.uk Derivatives of 2-(piperidin-2-yl)propan-2-ol are employed in this capacity, leveraging the inherent chirality and conformational rigidity of the piperidine (B6355638) ring to induce asymmetry.

Piperidine-based chiral auxiliaries are effective in controlling the stereochemistry of reactions such as alkylations, aldol (B89426) additions, and Mannich reactions. springerprofessional.dersc.org By temporarily attaching the auxiliary to a substrate, it creates a chiral environment that favors the formation of one stereoisomer over another. For instance, in the context of synthesizing substituted piperidines, chiral auxiliaries attached to the piperidine nitrogen can direct the addition of nucleophiles to N-acyliminium ions with high diastereoselectivity. uni-muenchen.de

The effectiveness of such auxiliaries is demonstrated in asymmetric additions, where they can lead to products with high enantiomeric or diastereomeric purity. The choice of reaction conditions and the specific structure of the auxiliary are critical for achieving high selectivity.

Table 1: Diastereoselective Addition to a Chiral N-Acyliminium Ion Derived from a Piperidine Auxiliary

| Nucleophile | Product | Yield (%) | Diastereomeric Selectivity (d.s.) |

|---|---|---|---|

| Silyl enol ether of acetophenone | 2-(2-Oxo-2-phenylethyl)piperidine derivative | 91 | 97/3 |

| Silyl enol ether of propiophenone | 2-(1-Methyl-2-oxo-2-phenylethyl)piperidine derivative | 88 | 95/5 |

| Allyltrimethylsilane | 2-(Prop-2-en-1-yl)piperidine derivative | 85 | 96/4 |

| Silyl ketene (B1206846) acetal (B89532) of methyl isobutyrate | Methyl 2-methyl-2-(piperidine-2-yl)propanoate derivative | 89 | >98/2 |

Data sourced from a study on asymmetric electrophilic α-amidoalkylation using a complex piperidine-based chiral auxiliary. uni-muenchen.de

The design of an effective chiral auxiliary based on the this compound framework relies on several key principles. The auxiliary must be easily attached to the substrate and subsequently removed under mild conditions without disturbing the newly formed stereocenter. whiterose.ac.uk The inherent chirality, typically originating from the C2 position of the piperidine ring, combined with a conformationally rigid structure, is paramount. springerprofessional.de

The mechanism of enantiocontrol often involves steric hindrance. The auxiliary is designed to block one face of the reactive intermediate (e.g., an enolate or an iminium ion), forcing an incoming reagent to attack from the less hindered face. For example, in the asymmetric synthesis of piperidin-2,4-diones, a chiral auxiliary can direct a Michael addition to an α,β-unsaturated ester, leading to a highly enantiopure adduct which is then cyclized. ucl.ac.uk The rigidity of the piperidine scaffold ensures a well-defined transition state, which is crucial for achieving high levels of stereoselectivity. springerprofessional.de

Role in Ligand Design for Organometallic Catalysis

The nitrogen atom and the hydroxyl group of this compound derivatives make them excellent candidates for incorporation into multidentate ligands for organometallic catalysis. These ligands coordinate to a metal center, creating a chiral environment that can influence the catalytic activity and selectivity of a reaction.

Piperidine derivatives are integral to a variety of ligands used in transition metal catalysis, including reactions catalyzed by palladium, rhodium, ruthenium, and copper. nih.govrsc.orgmdpi.com For instance, piperidine-based imino- and amino-phenolate ligands have been complexed with metals like Mg(II), Zn(II), and Ti(IV). rsc.org

In palladium catalysis, ligands incorporating a piperidine moiety have been developed for reactions like the oxidative amination of alkenes. mdpi.com A novel pyridine-oxazoline ligand featuring a sterically bulky group was found to enhance the electrophilicity of the palladium(II) center by weakening the bond between the catalyst and the pyridine (B92270) nitrogen, thereby facilitating the activation of the olefin. mdpi.com Similarly, piperidine-fused chiral cyclopentadienyl (B1206354) (Cp) ligands have been synthesized and used in rhodium-catalyzed asymmetric C-H functionalization reactions. snnu.edu.cn

This environment directly influences both the efficiency (rate) and selectivity (chemo-, regio-, and enantio-) of the transformation. For example, in the copper-catalyzed intramolecular C-H amination to form piperidines, the nature of the alkyl substituents on the ligand affects the conversion rates, which is correlated to the ease of oxidation of the Cu(I) center during the catalytic cycle. acs.org In palladium-catalyzed acetoxylation, amide directing groups derived from piperidine can facilitate the reaction, although their efficiency may vary compared to other cyclic amines like pyrrolidine (B122466). mdpi.com

Table 2: Effect of Amide Directing Group on Palladium-Catalyzed Acetoxylation

| Substrate Amide Group | Product Yield (%) |

|---|---|

| Pyrrolidinylcarbonyl | 62 |

| Piperidinylcarbonyl | 54 |

| Diethylaminocarbonyl | 51 |

| Morpholinylcarbonyl | 28 |

Data adapted from a study on the acetoxylation of α,α-disubstituted α-amino acids. mdpi.com

Intermediates in the Synthesis of Complex Organic Molecules

Beyond their roles in catalysis, this compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly natural alkaloids. ru.nlresearchgate.net The piperidine core is a common structural motif in these compounds, and starting with a pre-formed, functionalized piperidine can significantly shorten a synthetic route.

For example, the reduction of the natural product (±)-Pelletierine (1-(Piperidin-2-yl)propan-2-one) via catalytic hydrogenation yields diastereomers of this compound. This transformation highlights the role of the title compound as a direct derivative of a naturally occurring alkaloid. Furthermore, functionalized piperidines are key building blocks in the modular synthesis of various biologically active compounds. They have been used in the construction of hydroxylated indolizidine alkaloids like lentiginosine, which are known glycosidase inhibitors. mdpi.com The strategic use of such intermediates allows for the efficient and stereocontrolled assembly of complex target molecules. nih.govmdpi.com

Strategic Incorporation into Alkaloid Synthesis and Other Heterocyclic Systems

The this compound scaffold and its closely related 2-(hydroxyalkyl)piperidine analogues are pivotal building blocks in the asymmetric synthesis of a wide array of alkaloids and complex heterocyclic systems. Their value stems from the embedded stereochemical information and the versatile reactivity of the amino alcohol functionality. This structural motif is a recurring feature in numerous piperidine alkaloids, making its derivatives key synthetic intermediates.

A prominent application is in the total synthesis of 2-(2-hydroxyalkyl)-piperidine alkaloids such as (-)-halosaline (B13423878) and its diastereomers. researchgate.net Synthetic strategies often employ iterative processes, such as asymmetric allylation and ring-closing metathesis (RCM), to construct the chiral piperidine ring and append the hydroxyalkyl side chain with high stereocontrol. researchgate.net For instance, the synthesis of halosaline can be achieved from simple precursors like n-butyraldehyde through a sequence involving key steps like asymmetric allylation to introduce the hydroxyl group, followed by nucleophilic substitution and an RCM reaction to form the piperidine ring. researchgate.net

The inherent chirality of the this compound framework is crucial for guiding the stereochemical outcome of subsequent reactions. The stereogenic center at the C2 position of the piperidine ring, along with the tertiary alcohol on the side chain, provides a rigid conformational bias. This is exploited in diastereoselective reactions to build more complex molecular architectures. usm.edu The synthesis of various 2,6-disubstituted piperidine alkaloids, for example, relies on the stereoselective formation of the piperidine ring, which can be achieved through methods like intramolecular aza-Michael additions or the reduction of cyclic N-acyl iminium ions. researchgate.net

Beyond natural product synthesis, the piperidinyl-propanol moiety is incorporated into other heterocyclic systems designed for specific biological targets. In the development of selective PI3Kδ inhibitors, derivatives such as 2-(piperidin-4-yl)propan-2-ol (B1309101) have been synthesized. mdpi.com Although a regioisomer, this example highlights the strategic value of the propan-2-ol group. In this context, the hydroxyl group was observed to form a crucial hydrogen bond with a key amino acid residue (Lys-708) in the enzyme's active site, significantly enhancing potency. mdpi.com This demonstrates how the propan-2-ol unit is not merely a structural component but an active participant in molecular recognition.

Table 1: Examples of Alkaloids and Bioactive Molecules Synthesized Using the (Hydroxyalkyl)piperidine Scaffold

| Target Molecule | Key Synthetic Strategy | Precursor Type | Reference |

| (-)-Halosaline | Iterative asymmetric allylation, RCM | 2-(2-hydroxyalkyl)piperidine intermediate | researchgate.net |

| (-)-8-epi-Halosaline | Iterative asymmetric allylation, RCM | 2-(2-hydroxyalkyl)piperidine intermediate | researchgate.net |

| (+)-Deoxoprosopinine | Diastereoselective allylation of bicyclic N-acyl iminium ion | Bicyclic piperidine precursor | researchgate.net |

| (-)-Andrachcinidine | Intramolecular aza-Michael addition | 2,6-disubstituted piperidine intermediate | researchgate.net |

| Selective PI3Kδ Inhibitors | Reductive amination | 2-(Piperidin-4-yl)propan-2-ol | mdpi.com |

Design of Synthetic Routes Utilizing the Piperidinyl-Propanol Scaffold for Advanced Intermediates

The this compound scaffold is a versatile platform for designing synthetic routes to advanced intermediates used in medicinal chemistry and materials science. Its inherent functionality—a secondary amine and a tertiary alcohol—allows for a multitude of chemical transformations to build molecular complexity.

One of the most common and powerful methods for elaborating this scaffold is reductive amination . This reaction allows for the introduction of a wide variety of substituents onto the piperidine nitrogen. For instance, the synthesis of complex PI3Kδ inhibitors involved the reductive amination of a piperidine derivative (2-(4-piperidyl)-2-propanol) with an aldehyde-functionalized pyrazolo[1,5-a]pyrimidine (B1248293) core. mdpi.com This approach is highly modular, enabling the systematic exploration of structure-activity relationships by varying the aldehyde component. nih.gov

Another key strategy involves leveraging the piperidine ring itself as a precursor in intramolecular cyclization reactions . The aza-Prins cyclization is a powerful tool for creating complex, multi-substituted piperidines. usm.edu A synthetic route can be designed where a precursor containing an alkene and an N-acyl aminal (derived from a piperidine-like structure) undergoes Lewis acid-mediated cyclization to form a 2,4,6-trisubstituted piperidine. usm.edu This highlights how the basic piperidine framework can be a template for constructing more elaborate heterocyclic systems with precise stereochemical control.

Furthermore, the piperidinyl-propanol scaffold can be assembled through convergent synthetic routes. A chemo-enzymatic approach has been developed for the synthesis of (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, an intermediate for pharmacologically active molecules. researchgate.net This route begins with the reaction of piperidine with 2-(chloromethyl)oxirane to yield the racemic propanol (B110389) derivative, which is then resolved through enzyme-catalyzed transesterification to isolate the desired enantiomer with high purity. researchgate.net This method demonstrates the integration of biocatalysis to efficiently access chiral building blocks based on the piperidinyl-propanol structure.

The design of these synthetic routes often focuses on atom economy and step efficiency. beilstein-journals.org Modern organic synthesis seeks to minimize the use of protecting groups and shorten reaction sequences. The inherent reactivity of the this compound scaffold allows for direct functionalization, making it an attractive starting point for creating libraries of diverse compounds. nih.govmdpi.com

Table 2: Synthetic Strategies for Elaborating the Piperidinyl-Propanol Scaffold

| Strategy | Key Reaction | Purpose | Example Intermediate/Product | Reference |

| N-Functionalization | Reductive Amination | Introduce complex substituents on the piperidine nitrogen | Pyrazolo[1,5-a]pyrimidine derivatives | mdpi.com |

| Ring Elaboration | aza-Prins Cyclization | Create multi-substituted piperidine rings | 2,4,6-Trisubstituted piperidines | usm.edu |

| Asymmetric Synthesis | Chemo-enzymatic Resolution | Access enantiomerically pure intermediates | (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol | researchgate.net |

| Annulation | [5 + 1] Annulation | Construct the piperidine ring from acyclic precursors | Substituted piperidines | mdpi.com |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Piperidin-2-yl)propan-2-ol, and how can reaction conditions be optimized?

- Methodology : Start with a piperidine precursor and employ reductive amination or alkylation strategies. For example, microwave-assisted synthesis (common in similar piperidine derivatives) can enhance reaction efficiency. Use catalysts like palladium or nickel for hydrogenation steps. Monitor reaction progress via TLC or HPLC, and optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or THF) to improve yields .

- Key Parameters : Adjust pH to stabilize intermediates and prevent side reactions. Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR : Use H and C NMR to confirm the piperidine ring and propan-2-ol moiety. Look for characteristic peaks (e.g., δ ~1.2 ppm for methyl groups).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (e.g., expected [M+H]+ ion).

- HPLC : Employ a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if airborne particles are generated.

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Avoid open flames due to potential flammability (similar to piperidine derivatives ).

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic applications?

- Stereochemical Impact : The axial/equatorial orientation of the piperidine ring affects nucleophilicity. For example, axial substituents may hinder access to the nitrogen lone pair, reducing catalytic activity in base-mediated reactions.

- Experimental Design : Compare enantiomers using chiral HPLC or polarimetry. Test catalytic efficiency in model reactions (e.g., Knoevenagel condensation) under controlled stereochemical conditions .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

- Data Validation : Cross-reference DSC (Differential Scanning Calorimetry) and capillary melting point analyses. Account for impurities by repeating measurements with recrystallized samples.

- Case Study : If literature reports a melting point range of 105–107°C (similar to pyridin-2-ol derivatives ), but experimental results differ, assess solvent choice during recrystallization (e.g., ethanol vs. acetone) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methods :

- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with the hydroxyl group.

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area (TPSA). Validate with in vitro assays (e.g., enzyme inhibition ).

Q. What are the stability limits of this compound under varying storage conditions?

- Degradation Pathways : Monitor for oxidation (via FTIR or H NMR) or hydrolysis (in aqueous buffers).

- Storage Recommendations : Store at –20°C under nitrogen atmosphere. Avoid prolonged exposure to light or humidity, which can degrade the tertiary alcohol group .

Methodological Challenges

Q. How to troubleshoot low yields in the alkylation of piperidine derivatives to synthesize this compound?

- Root Causes :

- Steric hindrance from the piperidine ring.

- Competing elimination reactions.

- Solutions :

- Use bulky leaving groups (e.g., mesylates) to favor substitution.

- Add phase-transfer catalysts (e.g., TBAB) in biphasic systems .

Q. What advanced techniques validate the compound’s role in enantioselective synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。